3beta-Hydroxylissoclimide
Description
3β-Hydroxylissoclimide is a diterpenoid classified under the Labdane and Halimane subclasses, characterized by a hydroxyl group at the 3β position of its core structure . Diterpenoids like 3β-Hydroxylissoclimide are typically derived from plant or microbial sources and are known for roles in ecological interactions, pharmaceutical applications, and chemical synthesis.
Properties
Molecular Formula |
C20H30ClNO5 |
|---|---|
Molecular Weight |
399.9 g/mol |
IUPAC Name |
(3R)-3-[(1S)-2-[(1R,3S,4aR,6R,7R,8aS)-7-chloro-3,6-dihydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H30ClNO5/c1-9-11(6-14(24)10-5-16(25)22-18(10)27)20(4)8-12(21)17(26)19(2,3)15(20)7-13(9)23/h10-15,17,23-24,26H,1,5-8H2,2-4H3,(H,22,25,27)/t10-,11+,12-,13+,14+,15+,17+,20-/m1/s1 |
InChI Key |
UACZEBODXTXUMI-VVHTYQJQSA-N |
Isomeric SMILES |
C[C@]12C[C@H]([C@@H](C([C@@H]1C[C@@H](C(=C)[C@@H]2C[C@@H]([C@H]3CC(=O)NC3=O)O)O)(C)C)O)Cl |
Canonical SMILES |
CC1(C2CC(C(=C)C(C2(CC(C1O)Cl)C)CC(C3CC(=O)NC3=O)O)O)C |
Synonyms |
3beta-hydroxylissoclimide |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Lissoclimide Derivatives
| Compound | Key Substituent(s) | Molecular Formula* | Molecular Mass (Da)* |
|---|---|---|---|
| Chlorolissoclimide | Chlorine atom(s) | C₂₁H₃₀ClNO₃ | 403.92 |
| Dichlorolissoclimide | Two chlorine atoms | C₂₁H₂₉Cl₂NO₃ | 438.37 |
| 3β-Hydroxylissoclimide | Hydroxyl group (3β) | C₂₁H₃₁NO₄ | 361.48 |
*Data sourced from the LMSD database .
- Chlorolissoclimide and Dichlorolissoclimide feature chlorine atoms, which increase molecular weight and lipophilicity compared to the hydroxyl-bearing 3β-Hydroxylissoclimide. Chlorine’s electronegativity may enhance membrane permeability but reduce aqueous solubility .
Broader Comparison with Labdane/Halimane Diterpenoids
Beyond the lissoclimides, other diterpenoids in the Labdane/Halimane class exhibit distinct functional groups and applications:
Table 2: Selected Labdane/Halimane Diterpenoids
| Compound | Key Features | Molecular Formula* | Molecular Mass (Da)* |
|---|---|---|---|
| Forskolin | Multiple hydroxyl groups | C₂₂H₃₄O₇ | 410.50 |
| Sclareol | Diterpene alcohol | C₂₀H₃₆O₂ | 308.50 |
| Tuberculosinol | Isonitrile functional group | C₂₁H₃₁NO | 313.48 |
- Forskolin, a well-studied diterpenoid, contains multiple oxygen atoms, enhancing its polarity and enabling roles as a protein kinase activator. Its structural complexity contrasts with the simpler halogenated or hydroxylated lissoclimides.
- Sclareol , an alcohol derivative, is valued in fragrance industries for its stability, highlighting how functional groups dictate industrial utility.
- Tuberculosinol’s isonitrile group is rare in natural products and linked to mycobacterial virulence, demonstrating how unique substituents drive biological specificity .
Implications of Substituent Variations
- Polarity and Solubility : Hydroxyl groups (e.g., in 3β-Hydroxylissoclimide) increase polarity, favoring interactions in aqueous environments. Chlorine atoms (e.g., in Chlorolissoclimide) enhance lipophilicity, improving tissue penetration but limiting solubility.
- Biological Interactions : Functional groups influence binding to enzymes or receptors. For example, hydroxyl groups may participate in hydrogen bonding, while halogens could engage in hydrophobic or van der Waals interactions.
- Synthetic Utility : The hydroxyl group in 3β-Hydroxylissoclimide offers a site for further chemical modification, such as acetylation or glycosylation, which is less feasible in halogenated analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
